1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
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Overview
Description
1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a useful research compound. Its molecular formula is C20H16Cl2N4O and its molecular weight is 399.28. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Reactivity
- The study by Quiroga et al. (1998) describes the synthesis of tricyclic pyrazolo[3,4-b]quinolin-5-ones, demonstrating the potential of pyrazole derivatives in the synthesis of complex organic structures, which could have implications for pharmaceuticals and materials science (Quiroga et al., 1998).
Supramolecular Chemistry
- Shujah et al. (2013) explored the synthesis, characterization, and bioactivity of diorganotin(IV) Schiff bases, revealing the role of steric factors in determining the molecular geometry and the importance of supramolecular interactions in generating complex structures with potential applications in materials science and bioactive compounds (Shujah et al., 2013).
Photochemistry
- Protti et al. (2004) investigated the photochemistry of chlorophenols, providing insights into the generation and reactivity of phenyl cations. This research has implications for understanding the mechanisms of photodegradation and the design of light-responsive materials (Protti et al., 2004).
Environmental Science
- Li et al. (2020) focused on the degradation of 4-chloro-3,5-dimethylphenol by UV and persulfate processes, offering insights into advanced oxidation processes for water treatment and the role of reactive species in environmental remediation (Li et al., 2020).
Mechanism of Action
Target of Action
The compound “1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol” is a pyrazole derivative. Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if the compound targets a key enzyme in a metabolic pathway, it could disrupt the normal flow of the pathway, leading to changes in the levels of various metabolites .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, lipophilicity, and molecular size .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the level of a specific metabolite, which could in turn affect various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O/c1-12-11-18(25(23-12)16-7-3-14(21)4-8-16)19-13(2)24-26(20(19)27)17-9-5-15(22)6-10-17/h3-11,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJBHCHZOXMQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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